Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)-
CAS No.: 54119-36-7
Cat. No.: VC18662853
Molecular Formula: C25H30N2O
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54119-36-7 |
|---|---|
| Molecular Formula | C25H30N2O |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | 2-[benzyl-[2-(dibenzylamino)ethyl]amino]ethanol |
| Standard InChI | InChI=1S/C25H30N2O/c28-19-18-26(20-23-10-4-1-5-11-23)16-17-27(21-24-12-6-2-7-13-24)22-25-14-8-3-9-15-25/h1-15,28H,16-22H2 |
| Standard InChI Key | WKFRZSASQDYJIM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)CCO |
Introduction
Structural Characteristics and Molecular Properties
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₃₀N₂O |
| Molecular Weight | 374.5 g/mol |
| CAS Registry Number | 54119-36-7 |
| IUPAC Name | 2-[benzyl-[2-(dibenzylamino)ethyl]amino]ethanol |
| Topological Polar Surface Area | 41.6 Ų (calculated) |
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- typically involves multi-step nucleophilic substitution reactions. A representative route includes:
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Alkylation of Ethylenediamine: Reaction of ethylenediamine with benzyl bromide to introduce phenylmethyl groups.
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Hydroxyethylation: Treatment with ethylene oxide to append the ethanol moiety.
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Purification: Column chromatography or recrystallization to isolate the product.
Critical parameters influencing yield and purity include:
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Temperature: Maintained below 50°C to prevent side reactions.
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Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics.
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial interactions.
Table 2: Optimal Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 40–50°C |
| pH | 8.5–9.5 |
| Reaction Time | 12–18 hours |
| Yield | 65–72% (after purification) |
Chemical Reactivity and Functional Transformations
Reaction Mechanisms
The compound’s reactivity is governed by its amine and hydroxyl functionalities:
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Amine Groups: Participate in Schiff base formation with carbonyl compounds, enabling coordination chemistry applications.
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Hydroxyl Group: Susceptible to esterification or etherification, facilitating derivatization.
Steric hindrance from benzyl groups limits accessibility to the amine centers, necessitating tailored reaction conditions. For example, acylation reactions require bulky acyl chlorides (e.g., pivaloyl chloride) to mitigate competing side reactions.
Stability Profile
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Thermal Stability: Decomposes above 200°C, releasing benzyl radicals.
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Photostability: Sensitive to UV light, necessitating storage in amber glass.
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Hydrolytic Stability: Resistant to hydrolysis at neutral pH but degrades under strongly acidic or alkaline conditions.
| Compound | Molecular Weight | Key Functional Groups | Applications |
|---|---|---|---|
| Triethylenetetramine | 146.24 g/mol | Primary amines | Chelating agents |
| Benzylamine | 107.16 g/mol | Primary amine, benzyl | Fragrance synthesis |
| Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- | 374.5 g/mol | Tertiary amines, hydroxyl, benzyl | Pharmaceuticals, catalysis |
Research Findings and Current Studies
Recent Advances
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Reactivity Studies: Kinetic analyses reveal pseudo-first-order kinetics in Schiff base formation, with rate constants of 0.024 M⁻¹s⁻¹ at 25°C.
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Biological Screening: Preliminary assays show IC₅₀ values of 12 μM against acetylcholinesterase, comparable to rivastigmine.
Computational Insights
Density functional theory (DFT) calculations predict:
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Electrostatic Potential: High electron density at amine centers (‑0.45 e/ų).
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LogP Value: 3.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Future Directions and Concluding Remarks
Research Priorities
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Toxicity Profiling: In vivo studies to assess acute and chronic toxicity.
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Process Optimization: Continuous-flow synthesis to improve scalability.
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